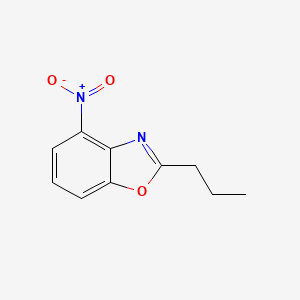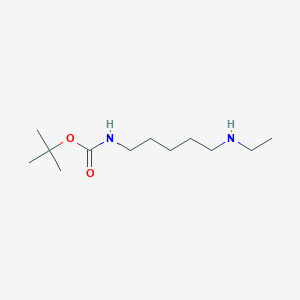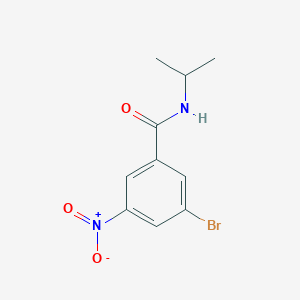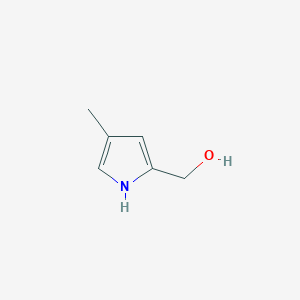
(4-Methyl-1H-pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
It is known that pyrrole-containing compounds, which include (4-methyl-1h-pyrrol-2-yl)methanol, have diverse biological activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial .
Mode of Action
The diverse nature of activities exhibited by pyrrole-containing compounds suggests that they interact with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Pyrrole-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of pyrrole-containing compounds, it can be inferred that the compound may have a broad range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methylpyrrole with formaldehyde under acidic conditions. The reaction proceeds via electrophilic substitution, where the formaldehyde acts as an electrophile, and the pyrrole ring provides the nucleophilic site .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles, such as halogens or nitro groups.
Major Products Formed
Oxidation: Formation of 4-methyl-1H-pyrrole-2-carboxaldehyde or 4-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-methyl-1H-pyrrole-2-ylmethanol or 4-methyl-1H-pyrrole-2-ylamine.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of pyrrole, including this compound, have shown promise in antimicrobial and anticancer studies .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. These compounds may serve as lead compounds for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound of (4-Methyl-1H-pyrrol-2-yl)methanol, pyrrole is a simple five-membered aromatic heterocycle with one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole, pyrrolidine lacks the aromaticity of pyrrole but retains the five-membered ring structure.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group at the 2-position of the pyrrole ring. This functional group imparts distinct reactivity and potential biological activities compared to other pyrrole derivatives .
Properties
IUPAC Name |
(4-methyl-1H-pyrrol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPLAMGSCXMLFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649970 |
Source


|
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151417-49-1 |
Source


|
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
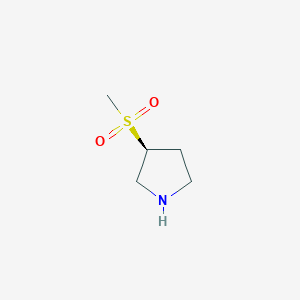
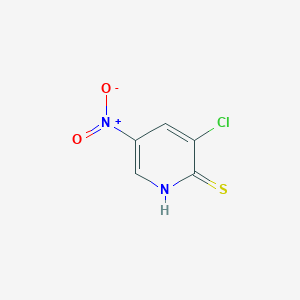


![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
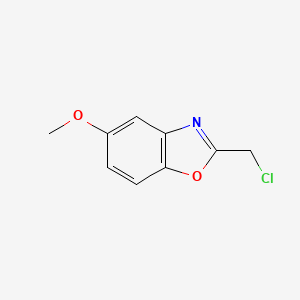
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)
